![molecular formula C16H15ClN2O B2834202 1-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 838877-62-6](/img/structure/B2834202.png)

1-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

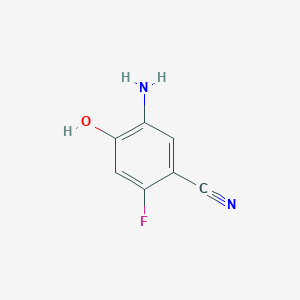

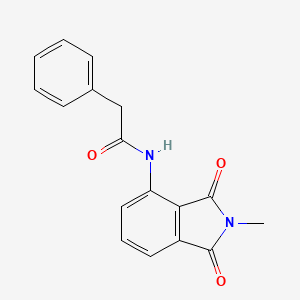

“1-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol” is a chemical compound with the molecular formula C16H15ClN2O . It contains a benzene ring fused to an imidazole ring, which is a characteristic structure of benzimidazoles .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, which is a fused benzene and imidazole ring. It also has a 3-chlorobenzyl group attached to one nitrogen of the imidazole ring and an ethanol group attached to the other carbon of the imidazole ring .Scientific Research Applications

Synthesis Approaches

Benzimidazole derivatives including 1-(1H-benzimidazol-2-yl)ethanol have been synthesized using green and efficient protocols. For instance, a rapid one-pot solvent-free method has been utilized for their synthesis and their complexes with 3d transition metals like Cu(II), Mn(II), Zn(II), Fe(II), Co(II), and Ni(II) have been formulated through hydrothermal methods. These methods are advantageous for their green chemistry aspect and efficient synthesis protocols (Taj et al., 2020).

Catalysis and Synthesis Optimization

Benzimidazole derivatives can also be efficiently synthesized using solid catalysts like Co(OH)2 and CoO(II) in ethanol at room temperature. These catalysts are commercially available and more active than many other expensive heterogeneous catalysts, making the synthesis process more economically viable and environmentally friendly (Chari, Shobha, & Sasaki, 2011).

Functional Properties and Applications

The synthesized benzimidazole derivatives exhibit a range of functional properties:

Antioxidant and Inhibitory Activity

Benzimidazole derivatives and their metal complexes have been tested for antioxidant potential and inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), lipoxygenase (LOX), and α-glucosidase (Taj et al., 2020).

Antimicrobial and Antitumor Activity

Certain benzimidazole derivatives have been noted for their potent and selective activities against specific pathogens. For example, compounds derived from the benzimidazole scaffold demonstrated significant activity against Helicobacter pylori, a gastric pathogen, and exhibited low minimal inhibition concentration values against clinically relevant strains (Carcanague et al., 2002). Moreover, Pd(II) and Pt(II) complexes of N,N-donor benzimidazole methyl ester have been synthesized and are being explored as potential antitumor compounds (Abdel-Ghani & Mansour, 2012).

Sorption and Preconcentration of Metal Ions

Benzimidazole-modified silica gel has been used to adsorb and preconcentrate metal ions from ethanol solutions, indicating potential applications in the purification and concentration of metal ions in industrial and environmental processes (Filho et al., 1995).

properties

IUPAC Name |

1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c1-11(20)16-18-14-7-2-3-8-15(14)19(16)10-12-5-4-6-13(17)9-12/h2-9,11,20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSHCWRVLOEFFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2834122.png)

![7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2834123.png)

![Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2834126.png)

![3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2834128.png)

![N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2834130.png)

![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2834138.png)